![molecular formula C22H39O6P B15345690 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate CAS No. 63217-11-8](/img/structure/B15345690.png)
2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate is an organic compound with the molecular formula C22H39O6P. It is known for its unique structure, which includes a dodecylphenoxy group and a phosphate ester. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate typically involves the reaction of 4-dodecylphenol with ethylene oxide to form 2-(4-dodecylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(4-dodecylphenoxy)ethoxy]ethanol. Finally, the phosphorylation of this compound with phosphoric acid yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phenols, and substituted phenoxy compounds.
Scientific Research Applications
2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate is utilized in several scientific research fields:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: This compound is studied for its potential use in biological membranes and as a model compound for studying phosphate esters.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate involves its interaction with lipid bilayers and proteins. The dodecylphenoxy group interacts with hydrophobic regions, while the phosphate group interacts with hydrophilic regions. This amphiphilic nature allows it to integrate into biological membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Octylphenoxy)ethoxy]ethyl dihydrogen phosphate
- 2-[2-(4-Nonylphenoxy)ethoxy]ethyl dihydrogen phosphate
- 2-[2-(4-Decylphenoxy)ethoxy]ethyl dihydrogen phosphate
Uniqueness
Compared to similar compounds, 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate has a longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties .
Properties
CAS No. |
63217-11-8 |
|---|---|
Molecular Formula |
C22H39O6P |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-(4-dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C22H39O6P/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22(16-14-21)27-19-17-26-18-20-28-29(23,24)25/h13-16H,2-12,17-20H2,1H3,(H2,23,24,25) |
InChI Key |
FYFRHNVOGWKKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


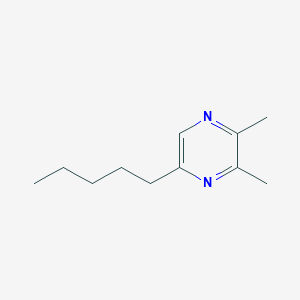

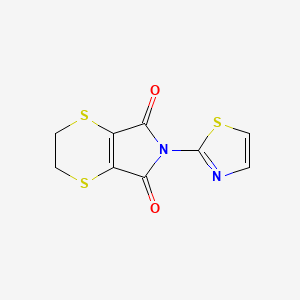
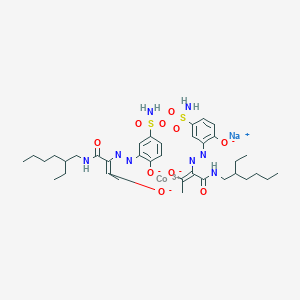
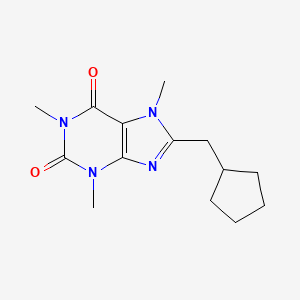
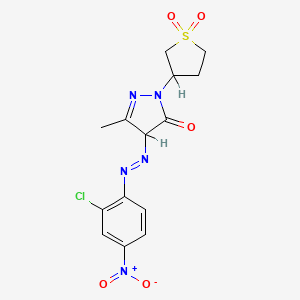
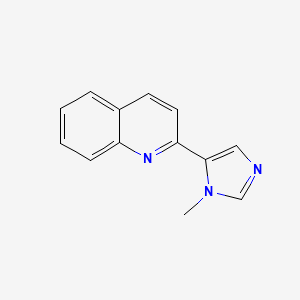
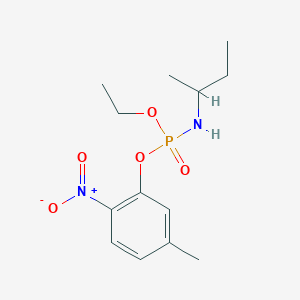
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
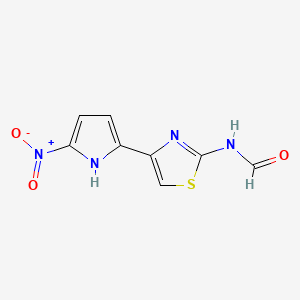


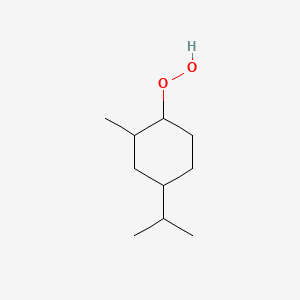
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
